molecular formula C5H3FO2S B1342963 4-Fluorothiophene-2-carboxylic acid CAS No. 32431-72-4

4-Fluorothiophene-2-carboxylic acid

Cat. No.: B1342963
CAS No.: 32431-72-4
M. Wt: 146.14 g/mol
InChI Key: FRMOGHTYZAENGS-UHFFFAOYSA-N
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Description

4-Fluorothiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H3FO2S . It has a molecular weight of 146.14 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves condensation reactions . For instance, the Fiesselmann synthesis involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3FO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) . This indicates the presence of fluorine, oxygen, sulfur, and carbon atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Fluorothiophene Derivatives: Pomerantz and Turkman (2008) reported an efficient route to synthesize 3-fluorothiophene derivatives, which are structurally related to 4-fluorothiophene-2-carboxylic acid. This process demonstrates the feasibility of introducing fluorine atoms into thiophene rings, a technique potentially applicable to the synthesis of this compound (Pomerantz & Turkman, 2008).

Fluorogenic Reagents and Sensing Applications

  • Development of Fluorogenic Reagents: Uchiyama, Santa, and Imai (2001) designed a new fluorogenic reagent, 4-mercapto-7-methylthio-2,1,3-benzoxadiazole, for carboxylic acids. This research highlights the potential of using fluorinated thiophene derivatives, such as this compound, in developing sensitive and specific reagents for detecting various compounds (Uchiyama, Santa, & Imai, 2001).

Materials Science and Electronics

  • Polymer Synthesis and Electronic Properties: Fei et al. (2015) studied the influence of backbone fluorination in regioregular poly(3-alkyl-4-fluoro)thiophenes. They found that fluorination leads to an increase in the ionization potential of the polymers, indicating the potential role of this compound in modifying the electronic properties of polymer materials (Fei et al., 2015).

Analytical Applications

  • Chromatographic Techniques: Tsuchiya, Hayashi, Naruse, and Takagi (1982) developed a system for high-performance liquid chromatography of carboxylic acids using a specific fluorescence reagent. This technique could potentially be adapted for the analysis of fluorothiophene-2-carboxylic acid derivatives, enabling precise measurement and identification in complex samples (Tsuchiya, Hayashi, Naruse, & Takagi, 1982).

Environmental and Chemical Sensing

  • Fluorescent pH Sensor Development: Yang et al. (2013) synthesized a heteroatom-containing organic fluorophore with tunableaggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. Such developments in fluorescent sensors can be influenced by compounds like this compound, which might be used to create sensors with enhanced sensitivity and specificity for environmental and chemical monitoring (Yang et al., 2013).

Safety and Hazards

4-Fluorothiophene-2-carboxylic acid is classified as a potentially hazardous substance. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding breathing dust/fumes, wearing protective clothing, gloves, eye protection, and face protection, and washing all exposed external body areas thoroughly after handling .

Properties

IUPAC Name

4-fluorothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMOGHTYZAENGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617595
Record name 4-Fluorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-72-4
Record name 4-Fluoro-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32431-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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